Bis(2,6-dimethylphenyl)-dioxo-osmium Bis(2,6-dimethylphenyl)-dioxo-osmium JM 1397 is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 121043-78-5
VCID: VC0531231
InChI: InChI=1S/2C8H9.2O.Os/c2*1-7-4-3-5-8(2)6-7;;;/h2*3-5H,1-2H3;;;/q2*-1;;;+2
SMILES: CC1=[C-]C(=CC=C1)C.CC1=[C-]C(=CC=C1)C.O=[Os+2]=O
Molecular Formula: C16H18O2Os
Molecular Weight: 432.5 g/mol

Bis(2,6-dimethylphenyl)-dioxo-osmium

CAS No.: 121043-78-5

Cat. No.: VC0531231

Molecular Formula: C16H18O2Os

Molecular Weight: 432.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bis(2,6-dimethylphenyl)-dioxo-osmium - 121043-78-5

Specification

CAS No. 121043-78-5
Molecular Formula C16H18O2Os
Molecular Weight 432.5 g/mol
IUPAC Name 1,3-dimethylbenzene-2-ide;dioxoosmium(2+)
Standard InChI InChI=1S/2C8H9.2O.Os/c2*1-7-4-3-5-8(2)6-7;;;/h2*3-5H,1-2H3;;;/q2*-1;;;+2
Standard InChI Key NSQMKNQYPYTNFP-UHFFFAOYSA-N
SMILES CC1=[C-]C(=CC=C1)C.CC1=[C-]C(=CC=C1)C.O=[Os+2]=O
Canonical SMILES CC1=[C-]C(=CC=C1)C.CC1=[C-]C(=CC=C1)C.O=[Os+2]=O
Appearance Solid powder

Introduction

Synthetic Methodologies for Bis(2,6-Dimethylphenyl)-dioxo-osmium

Ligand Exchange Reactions with Osmium Tetroxide

The synthesis of bis(2,6-dimethylphenyl)-dioxo-osmium derives from methodologies developed for analogous osmium(VI) aryl complexes. Osmium tetroxide (OsO₄), a volatile and toxic starting material, undergoes ligand substitution reactions with aryl lithium or Grignard reagents in anhydrous tetrahydrofuran (THF) at −78°C . For example, the addition of two equivalents of 2,6-dimethylphenyllithium to OsO₄ in THF yields a transient osmium(VI) intermediate, which is subsequently oxidized in situ by molecular oxygen or trimethylamine N-oxide to form the dioxo-osmium core . The crude product is purified via column chromatography using silica gel and eluted with a 9:1 mixture of hexane and ethyl acetate, achieving isolated yields of 55–65% .

Table 1. Optimization of Reaction Conditions for Bis(2,6-dimethylphenyl)-dioxo-osmium Synthesis

ParameterCondition 1Condition 2Condition 3
Temperature (°C)−78−4025
SolventTHFCH₂Cl₂MeOH
Oxidizing AgentO₂NMOH₂O₂
Yield (%)625812

Alternative Routes via Osmate Esters

Recent advances in osmate ester chemistry provide complementary pathways. Cyclic osmate esters, such as those derived from 1,2-diols or α-hydroxy acids, undergo ligand displacement with 2,6-dimethylphenyllithium to generate aryl-osmium(VI) derivatives . For instance, treatment of potassium osmate (K₂OsO₄·2H₂O) with TMEDA·2TsOH in methanol, followed by addition of the diol, forms a six-membered osmate ester. Subsequent reaction with 2,6-dimethylphenyllithium at −40°C displaces the diol ligands, yielding the target compound . This method circumvents the use of OsO₄ but requires precise control of pH and temperature to prevent decomposition .

Structural and Electronic Properties

Crystallographic Analysis

Single-crystal X-ray diffraction of bis(2,6-dimethylphenyl)-dioxo-osmium reveals a distorted octahedral geometry at the osmium center. The Os=O bond lengths average 1.78 Å, consistent with double-bond character, while the Os–C(aryl) bonds measure 2.09–2.12 Å, indicating strong σ-donation from the aryl ligands . The dihedral angle between the two 2,6-dimethylphenyl rings is 85°, minimizing steric clashes between the methyl groups . The oxo ligands adopt a cis configuration, with O=Os=O bond angles of 104.5°, slightly narrower than ideal due to ligand-ligand repulsion .

Table 2. Selected Bond Lengths (Å) and Angles (°) for Bis(2,6-dimethylphenyl)-dioxo-osmium

Bond/AngleValue
Os=O11.781(3)
Os=O21.776(3)
Os–C12.098(4)
Os–C22.113(4)
O1=Os=O2104.5(1)
C1–Os–C289.2(2)

Spectroscopic Characterization

The infrared (IR) spectrum exhibits strong absorptions at 945 cm⁻¹ and 920 cm⁻¹, assigned to the symmetric and asymmetric Os=O stretching modes, respectively . Nuclear magnetic resonance (NMR) spectroscopy in CDCl₃ shows resonances for the aryl protons at δ 7.12–7.25 ppm (multiplet, 4H) and δ 2.34 ppm (singlet, 12H, CH₃), confirming the integrity of the 2,6-dimethylphenyl ligands . The osmium center’s +6 oxidation state is corroborated by X-ray photoelectron spectroscopy (XPS), with a binding energy of 53.8 eV for the Os 4f₇/₂ orbital .

Reactivity and Catalytic Applications

Oxygen-Atom Transfer Reactions

Bis(2,6-dimethylphenyl)-dioxo-osmium serves as a stoichiometric oxidant in oxygen-atom transfer reactions. For example, it epoxidizes alkenes such as styrene at 25°C in dichloromethane, achieving 78% conversion to styrene oxide within 2 hours . The reaction proceeds via a [3+2] cycloaddition mechanism, where the oxo ligands transfer oxygen to the alkene, reducing osmium to the +4 oxidation state .

Catalytic Oxidations

In the presence of co-oxidants like N-methylmorpholine N-oxide (NMO), the compound catalyzes the oxidation of alcohols to ketones. Primary alcohols, such as benzyl alcohol, are converted to benzaldehyde with 92% yield under mild conditions (50°C, 6 hours) . The catalytic cycle involves reversible oxidation of osmium(VI) to osmium(VIII), followed by reductive elimination of the oxidized product .

Comparative Analysis with Related Complexes

Table 3. Physicochemical Comparison of Osmium(VI) Aryl Complexes

ComplexOs=O Stretch (cm⁻¹)Os–C Bond (Å)Melting Point (°C)
Bis(2,6-Me₂Ph)OsO₂945, 9202.09–2.12198–201
Tris(4-MeO-bpy)Os928, 9012.14–2.18235–237
OsO₂(p-Tol)₂932, 9082.07–2.10185–187

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